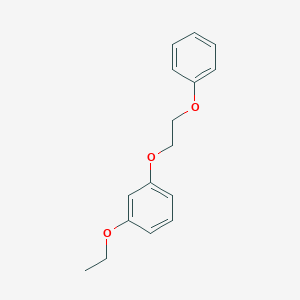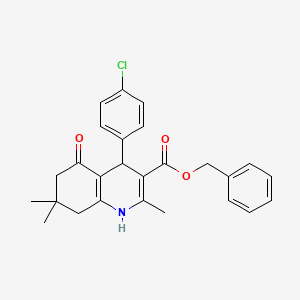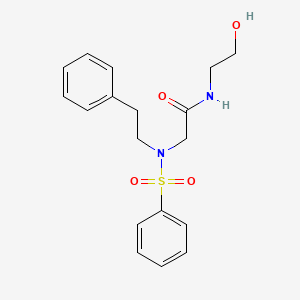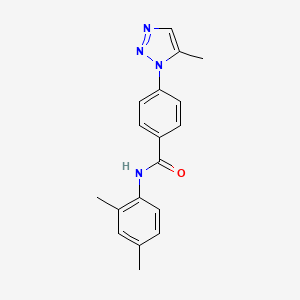
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide is a synthetic compound that belongs to the class of azepane carboxamides. It is commonly referred to as DMPT or 2-thienyl-azepan-1-one. DMPT is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
作用机制
DMPT activates the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway by inhibiting the activity of the tuberous sclerosis complex 1 (TSC1)/TSC2 complex, which is a negative regulator of this compound. The activation of this compound by DMPT leads to the phosphorylation of downstream targets such as p70S6 kinase and 4E-binding protein 1 (4EBP1), which are involved in regulating protein synthesis and cell growth.
Biochemical and Physiological Effects
DMPT has been shown to have several biochemical and physiological effects, including the induction of autophagy, inhibition of tumor growth, and improvement of cognitive function in animal models of neurodegenerative disorders. DMPT has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential therapeutic application in metabolic disorders.
实验室实验的优点和局限性
The advantages of using DMPT in laboratory experiments include its potent and specific activation of the N-(2,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide signaling pathway, its ability to induce autophagy, and its potential therapeutic application in various diseases. However, the limitations of using DMPT in laboratory experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for careful optimization of experimental conditions to ensure reproducibility and specificity of results.
未来方向
Several future directions for research on DMPT include the development of more efficient and scalable synthesis methods, the identification of novel targets and pathways regulated by DMPT, and the optimization of DMPT dosing and administration for therapeutic applications. Additionally, the use of DMPT in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, DMPT represents a promising candidate for the development of novel therapeutic interventions in various diseases.
合成方法
DMPT can be synthesized using various methods, including the reaction of 5-methyl-2-thiophene carboxylic acid with 2,4-dimethoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to yield pure DMPT.
科学研究应用
DMPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Several studies have shown that DMPT can induce autophagy, a cellular process that plays a critical role in removing damaged organelles and proteins, thereby preventing the accumulation of toxic aggregates and maintaining cellular homeostasis. DMPT-induced autophagy has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)17-7-5-4-6-12-22(17)20(23)21-16-10-9-15(24-2)13-18(16)25-3/h8-11,13,17H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFEHUPKIIMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)
![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)


